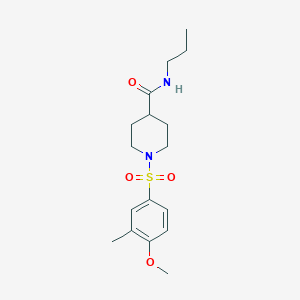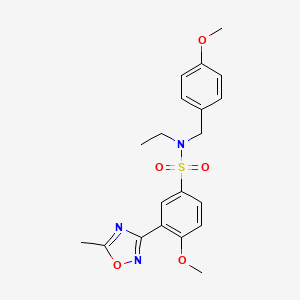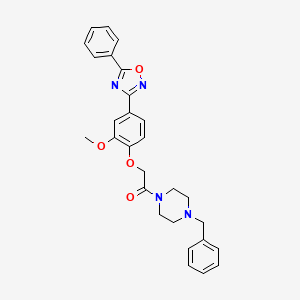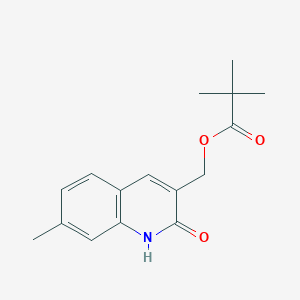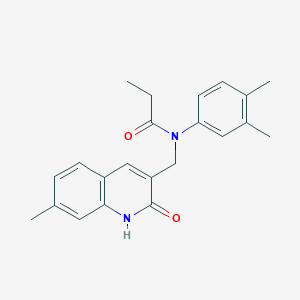
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQD is a quinoline derivative that has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves its ability to modulate various signaling pathways in the body. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms. Additionally, this compound has been shown to modulate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound also increases the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, this compound has been found to induce apoptosis in cancer cells and inhibit their growth and proliferation.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and high stability. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability.
未来方向
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has great potential for further research in various areas of biomedicine. Some of the future directions for this compound research include:
1. Investigating the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the efficacy of this compound in combination with other drugs for the treatment of cancer.
3. Exploring the potential of this compound in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Developing novel formulations of this compound to improve its bioavailability and solubility.
5. Investigating the potential of this compound as a natural antioxidant supplement for the prevention of oxidative stress-related diseases.
Conclusion:
This compound is a quinoline derivative that has shown promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has great potential for further research in various areas of biomedicine. This compound can be synthesized using a multi-step process, and its mechanism of action involves the modulation of various signaling pathways in the body. This compound has several advantages for lab experiments, including its easy synthesis method and low toxicity, but it also has some limitations, such as poor solubility in water. Future research on this compound could lead to the development of novel therapeutic agents for various diseases.
合成方法
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide can be synthesized using a multi-step process involving the reaction of 2-hydroxy-7-methylquinoline with 3,4-dimethylbenzoyl chloride and propionyl chloride. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to have anticancer properties by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(19-9-7-15(3)16(4)11-19)13-18-12-17-8-6-14(2)10-20(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEUQHDRDLRIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

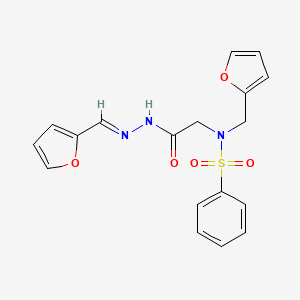
![methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)

![3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7699323.png)
![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)
![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)


